Ethyl 3-methylheptanoate
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 3-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
OTNDYEHGLRZQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylheptanoate can be synthesized through the esterification of 3-methylheptanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-methylheptanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols.
Acid-Catalyzed Hydrolysis
In acidic aqueous media, the ester is protonated at the carbonyl oxygen, increasing electrophilicity. Water acts as a nucleophile, leading to cleavage into 3-methylheptanoic acid and ethanol .
Reaction:
Base-Catalyzed Hydrolysis (Saponification)
Alkaline conditions promote nucleophilic attack by hydroxide ions, forming the sodium salt of 3-methylheptanoic acid and ethanol .
Reaction:
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Catalyst | Temperature | Products | Reference |
|---|---|---|---|---|
| Acidic | H₂SO₄ | Reflux | 3-Methylheptanoic acid + Ethanol | |
| Basic | NaOH | 80°C | Sodium 3-methylheptanoate + Ethanol |
Oxidation Pathways
This compound participates in low-temperature oxidation, generating intermediates like aldehydes, unsaturated esters, and carboxylic acids.
Key Mechanisms
-
Six-Centered Elimination : At elevated temperatures, the ester undergoes a unimolecular elimination to form 3-methylheptenoic acid and ethylene .
-
Radical Chain Oxidation : Abstraction of α-hydrogens (relative to the carbonyl) initiates radical pathways, yielding ketenes and alkyl hydroperoxides .
Table 2: Oxidation Products of this compound
| Pathway | Major Products | Byproducts | Reference |
|---|---|---|---|
| Six-Centered Elimination | 3-Methylheptenoic acid + C₂H₄ | CO₂ | |
| Radical Oxidation | Ketenes, Aldehydes (e.g., Hexanal) | Hydroperoxides |
Transesterification
This compound reacts with alcohols in the presence of acid catalysts to form new esters. For example, methanol yields mthis compound .
Reaction:
Table 3: Transesterification with Selected Alcohols
| Alcohol | Catalyst | Yield (%) | Product | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | 85 | Mthis compound | |
| Isopropyl Alcohol | HCl | 78 | Isopropyl 3-methylheptanoate |
Reactivity with Grignard Reagents
This compound reacts with Grignard reagents (e.g., CH₃MgBr) in a two-step addition:
-
Nucleophilic acyl substitution forms a ketone intermediate.
-
A second equivalent of the Grignard reagent yields a tertiary alcohol after hydrolysis .
Reaction:
Pyrolytic Decomposition
At temperatures >300°C, thermal decomposition produces 3-methylheptanoic acid and ethylene via β-scission of the ester linkage .
Scientific Research Applications
Food Industry
Flavoring Agent
- Ethyl 3-methylheptanoate is primarily used as a flavoring agent in the food industry, imparting fruity notes reminiscent of apple and pear. It is often found in:
- Beverages : Used to enhance the flavor profile of soft drinks and alcoholic beverages.
- Confectionery : Incorporated into candies and desserts to provide a sweet aroma.
Case Study: Flavor Profile Enhancement
A study on volatile compounds in various food products highlighted the role of ethyl esters, including this compound, in enhancing flavor complexity. The compound was identified as a significant contributor to the fruity aroma in several commercial beverages, demonstrating its effectiveness as a flavor enhancer .
Fragrance Industry
Perfume Formulations
- The compound is widely used in the perfume industry due to its pleasant scent. It serves as a base note that blends well with other aromatic compounds.
- Applications include:
- Fine Fragrances : Used in perfumes and eau de toilette formulations.
- Personal Care Products : Incorporated into shampoos, body lotions, and deodorants.
Case Study: Perfume Composition
Research indicates that this compound contributes significantly to the overall scent profile of luxury perfumes. Its use in formulations has been linked to increased consumer preference due to its appealing fragrance .
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound acts as an intermediate in the synthesis of various organic compounds. Its reactivity allows for modifications that lead to more complex molecules.
- Applications include:
- Synthesis of Pharmaceuticals : Utilized in the production of active pharmaceutical ingredients (APIs).
- Chemical Research : Employed in studies focusing on esterification reactions and their mechanisms.
Data Table: Reactivity Overview
| Reaction Type | Product | Conditions |
|---|---|---|
| Esterification | Various esters | Acidic or basic catalysts |
| Hydrolysis | Alcohols + Carboxylic acids | Water presence |
| Transesterification | Different esters | Alcohol + Catalyst |
Agricultural Applications
Pesticide Formulation
- This compound is included in formulations for non-food use pesticides due to its solvent properties. It helps dissolve active ingredients effectively, enhancing their efficacy.
Regulatory Status
The compound is listed under inert ingredients permitted for use in pesticide products, ensuring safety during application .
Mechanism of Action
The mechanism of action of ethyl 3-methylheptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of ethyl 3-methylheptanoate with analogous esters is summarized in Table 1.
Table 1. Physicochemical Properties of this compound and Analogues
*Estimated based on homologous series trends.
Key Observations:
- Boiling Point: Longer carbon chains (e.g., heptanoate vs. hexanoate) elevate boiling points due to increased van der Waals interactions.
- Synthetic Yields: this compound synthesis (70% yield) under CuCl catalysis is less efficient than ethyl acetoacetate’s Claisen condensation (80–85%) .
Functional Group and Reactivity Comparisons
- Ester vs. Keto-Ester: this compound lacks the β-keto group present in ethyl acetoacetate, eliminating keto-enol tautomerism and reducing its utility in enolate-based reactions .
- Catalytic Requirements: The use of CuCl in this compound synthesis contrasts with the Rh-catalyzed carbonylation required for ethyl acetoacetate derivatives .
Q & A
Q. What are the most effective synthetic routes for Ethyl 3-methylheptanoate, and how can reaction yields be optimized?
this compound can be synthesized via esterification of 3-methylheptanoic acid with ethanol under acid catalysis or through Grignard reagent reactions. For example, using ethyl crotonate with Grignard reagents (e.g., organomagnesium compounds) in the presence of catalysts like cuprous chloride (CuCl) can improve yields to 70–85% by minimizing side reactions . Optimization involves controlling stoichiometry, temperature, and catalyst loading.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies molecular structure by analyzing proton and carbon environments. Infrared (IR) spectroscopy detects ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers determine the purity of this compound using chromatographic methods?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is ideal. Column selection (e.g., polar stationary phases) and parameters (temperature gradients, carrier gas flow rates) must be optimized to resolve peaks from impurities. Calibration with certified reference materials (CRMs) validates accuracy .
Advanced Research Questions
Q. How can conflicting data on this compound’s physicochemical properties be resolved?
Discrepancies in properties like density or viscosity may arise from measurement techniques or sample purity. Researchers should replicate experiments under standardized conditions (e.g., ASTM methods) and validate instruments using CRMs. Comparative analysis with literature data from authoritative sources (e.g., NIST) is critical .
Q. What experimental designs are suitable for studying this compound’s metabolic pathways in biological systems?
Isotopic labeling (e.g., ¹³C or deuterium) combined with liquid chromatography-tandem MS (LC-MS/MS) tracks metabolic intermediates. In vitro assays with liver microsomes or cell cultures can identify enzymatic transformations. Dose-response studies and kinetic modeling quantify metabolic rates .
Q. How can computational methods predict this compound’s solvent behavior in industrial applications?
Molecular dynamics (MD) simulations using forcefields (e.g., OPLS-AA) model intermolecular interactions and phase equilibria. Density Functional Theory (DFT) calculates hydrogen-bonding patterns and solvation energies. Experimental validation of predicted properties (e.g., viscosity-temperature profiles) ensures reliability .
Q. What strategies address low yields in this compound synthesis due to competing reactions?
Side reactions (e.g., ester hydrolysis or transesterification) can be suppressed by optimizing reaction pH, solvent polarity, and temperature. Catalytic systems (e.g., lipases or metal catalysts) enhance selectivity. Real-time monitoring via inline IR spectroscopy helps identify and mitigate undesired pathways .
Methodological Guidance
- Data Presentation : Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, while processed data (e.g., kinetic plots, statistical analyses) must appear in the main text. Use tables and figures only if they enhance clarity .
- Literature Review : Prioritize peer-reviewed journals and authoritative databases (e.g., PubMed, SciFinder). Avoid overreliance on single sources; synthesize findings from at least 5–10 studies to identify research gaps .
- Error Analysis : Quantify uncertainties (e.g., standard deviations, confidence intervals) in experimental replicates. Discuss instrumental limitations (e.g., GC detection thresholds) and their impact on conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
